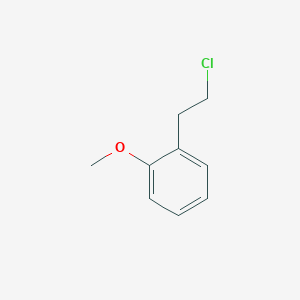

1-(2-Chloroethyl)-2-methoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

35144-25-3 |

|---|---|

Molecular Formula |

C9H11ClO |

Molecular Weight |

170.63 g/mol |

IUPAC Name |

[2-(2-chloroethyl)phenyl]methanol |

InChI |

InChI=1S/C9H11ClO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7H2 |

InChI Key |

WNPKWSMUPIKXEX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CCCl |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)CO |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

1-(2-Chloroethyl)-2-methoxybenzene CAS 35144-25-3 properties

This guide outlines the technical profile, synthesis, and pharmaceutical applications of 1-(2-Chloroethyl)-2-methoxybenzene (CAS 35144-25-3).[1] It is structured for researchers in medicinal chemistry and process development.

A Critical Intermediate for GPCR Ligands and CNS Therapeutics

Executive Summary

This compound (CAS 35144-25-3), also known as 2-Methoxyphenethyl chloride , is a specialized alkylating agent used primarily in the synthesis of nitrogen-containing heterocycles. Its structural core—the o-methoxyphenethyl moiety—is a "privileged scaffold" in medicinal chemistry, appearing frequently in antagonists for Serotonin (5-HT) and Adrenergic (

This compound serves as the electrophilic partner in

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 35144-25-3 |

| IUPAC Name | This compound |

| Synonyms | 2-Methoxyphenethyl chloride; o-Anisyl ethyl chloride |

| Molecular Formula | |

| Molecular Weight | 170.64 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | |

| Boiling Point | 105–110 °C (at 12 mmHg); ~235 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Stability | Stable under |

Synthetic Routes & Process Chemistry

The industrial standard for synthesizing CAS 35144-25-3 involves the deoxychlorination of 2-methoxyphenethyl alcohol . While various chlorinating agents exist (

Protocol: Deoxychlorination via Thionyl Chloride

Reagents:

-

Precursor: 2-Methoxyphenethyl alcohol (1.0 eq)

-

Reagent: Thionyl Chloride (

) (1.2 eq) -

Catalyst: DMF (0.05 eq) - Critical for accelerating the formation of the Vilsmeier-Haack intermediate.

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology:

-

Setup: Charge a dry reactor with 2-methoxyphenethyl alcohol and anhydrous DCM under nitrogen atmosphere. Cool to 0–5 °C.

-

Addition: Add catalytic DMF. Then, add

dropwise over 60 minutes, maintaining internal temperature -

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC or HPLC for disappearance of alcohol.

-

Quench: Cool to 5 °C and carefully quench with saturated

solution (pH adjustment to ~8). -

Workup: Separate organic layer. Wash with brine. Dry over

. -

Purification: Concentrate under reduced pressure. Distillation under high vacuum yields the pure chloride.

Process Visualization

Caption: Synthesis of CAS 35144-25-3 via Deoxychlorination. The reaction proceeds through a chlorosulfite intermediate, releasing gaseous byproducts.

Mechanistic Insight: Anchimeric Assistance

A critical feature of this molecule is the ortho-methoxy effect . Unlike the para-isomer, the oxygen atom in the ortho position can provide anchimeric assistance (neighboring group participation) during nucleophilic substitution reactions.

-

Impact: The methoxy oxygen lone pair can stabilize the developing carbocation at the

-carbon, forming a transient cyclic oxonium ion. -

Consequence: This increases the rate of substitution compared to unsubstituted phenethyl chlorides but requires careful control of pH to prevent cyclization into dihydrobenzofuran impurities.

Caption: The ortho-methoxy group stabilizes the transition state, accelerating substitution but risking cyclization if nucleophiles are absent.

Pharmaceutical Applications

CAS 35144-25-3 is a "linker" molecule used to attach the 2-methoxyphenethyl pharmacophore to amine scaffolds. This motif is highly active in CNS drug design.

Synthesis of Urapidil Analogs (Antihypertensive)

Urapidil features a methoxyphenyl-piperazine tail. While Urapidil itself uses an o-methoxyphenyl piperazine directly, analogs and next-generation

-

Reaction: CAS 35144-25-3 + Piperazine derivative

N-alkylated product.

Serotonin (5-HT) Receptor Ligands

The 2-(2-methoxyphenyl)ethyl group is a bioisostere found in numerous research compounds targeting the 5-HT1A and D2 Dopamine receptors. The methoxy group functions as a hydrogen bond acceptor, mimicking the catechol functionality of dopamine without the metabolic instability.

Enciprazine & Enpiprazole Synthesis

These anxiolytic agents contain phenylpiperazine moieties linked to aromatic systems. CAS 35144-25-3 serves as the primary alkylating agent to introduce the phenethyl chain during the convergent synthesis of these APIs.

Handling, Stability & Safety

Health Hazard (GHS Classification):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H350: May cause cancer (Suspected alkylating agent).

Storage Protocol:

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Tightly sealed glass; avoid metal containers due to potential HCl residue corrosion.

Spill Management: Neutralize spills with dilute ammonium hydroxide or sodium bicarbonate solution before disposal. Do not wash into drains due to aquatic toxicity potential.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4143839, this compound. Retrieved from [Link]

-

Brusco, Y., et al. (2009).[3][4] Theoretical calculation of the kinetics and mechanisms of gas-phase elimination of 2-hydroxyphenethyl chloride and 2-methoxyphenethyl chloride. Journal of Physical Organic Chemistry. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-methoxyethyl chloride (Analogous Safety Data).[5] Retrieved from [Link][5]

Sources

- 1. 1,1,3,3-Tetramethoxypropane (CAS 102-52-3) at Best Price, High Purity Liquid for R&D [jigspharma.com]

- 2. 1-(2-Chloroethoxy)-2-methoxybenzene | C9H11ClO2 | CID 4143839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methoxybenzyl alcohol | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methoxyphenethyl Chloride: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

The following technical guide details the structural properties, synthesis, and medicinal chemistry applications of 2-Methoxyphenethyl chloride (also known as 1-(2-chloroethyl)-2-methoxybenzene).

Chemical Identity & Structural Analysis[1]

2-Methoxyphenethyl chloride is a bifunctional aromatic intermediate characterized by a benzene ring substituted with a methoxy group at the ortho position and a chloroethyl chain. It serves as a critical alkylating agent in the synthesis of pharmacologically active compounds, particularly phenylpiperazine derivatives targeting G-protein coupled receptors (GPCRs).

Structural Representation

The molecule consists of a lipophilic anisole core linked to a reactive alkyl chloride tail. The ortho-methoxy substituent introduces steric bulk and electronic donation, influencing the binding affinity of derived ligands.

Figure 1: Structural connectivity of 2-Methoxyphenethyl chloride highlighting reactive and steric zones.

Physicochemical Properties

The following data establishes the baseline for handling and stoichiometric calculations.

| Property | Value | Notes |

| IUPAC Name | This compound | Unambiguous identifier |

| Molecular Formula | C₉H₁₁ClO | - |

| Molecular Weight | 170.64 g/mol | Calculated (C=12.01, H=1.008, Cl=35 .45, O=16.00) |

| Physical State | Colorless to pale yellow liquid | May darken upon oxidation |

| Boiling Point | ~115–120 °C (at 15 mmHg) | Extrapolated from para-isomer data [1] |

| Solubility | DCM, Chloroform, Ethyl Acetate | Hydrophobic; insoluble in water |

| Reactivity | Electrophilic (Alkylating Agent) | Susceptible to Sₙ2 substitution |

Synthetic Pathways and Protocols

The most robust synthesis involves the nucleophilic substitution of 2-methoxyphenethyl alcohol using thionyl chloride (SOCl₂). This method is preferred over HCl/ZnCl₂ due to cleaner workup and higher yields.

Reaction Mechanism

The reaction proceeds via an Sₙi (Substitution Nucleophilic internal) mechanism (if no base is used) or Sₙ2 (with base), where the hydroxyl group is converted into a chlorosulfite intermediate, which then collapses to release SO₂ and form the alkyl chloride.

Figure 2: Synthetic workflow for the chlorination of 2-methoxyphenethyl alcohol.

Experimental Protocol (Bench Scale)

Note: This procedure involves the generation of HCl and SO₂ gases.[1] Perform exclusively in a functioning fume hood.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Dissolution: Dissolve 2-methoxyphenethyl alcohol (15.2 g, 100 mmol) in anhydrous Dichloromethane (DCM) (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Add Thionyl Chloride (14.3 g, 8.7 mL, 120 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution.

-

Reflux: Remove the ice bath and heat the mixture to reflux (approx. 40°C for DCM) for 3 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2). The alcohol spot (lower R_f) should disappear.

-

Workup:

-

Purification: The crude oil is typically sufficiently pure (>95%) for subsequent alkylations. If necessary, purify via vacuum distillation [2].[2][3]

Reactivity & Medicinal Chemistry Applications[1][5][6]

2-Methoxyphenethyl chloride acts as a "lipophilic anchor" in drug design. Its primary utility is introducing the 2-(2-methoxyphenyl)ethyl moiety into amines, a structural motif found in numerous ligands for Serotonin (5-HT) and Dopamine (D) receptors.

The "Ortho-Methoxy" Effect in SAR

In Structure-Activity Relationship (SAR) studies, the 2-methoxy group plays a dual role:

-

Conformational Locking: The steric bulk restricts the rotation of the ethyl chain relative to the phenyl ring, often favoring conformations that fit specific GPCR binding pockets.

-

Electronic Interaction: The methoxy oxygen can act as a weak hydrogen bond acceptor or influence the pi-electron density of the aromatic ring, modulating

stacking interactions with receptor residues (e.g., Phenylalanine or Tryptophan) [3].

Key Application: Synthesis of Phenylpiperazine Ligands

The most prominent application is the alkylation of piperazine derivatives to create high-affinity CNS agents.

-

Reaction Class: Sₙ2 Alkylation (Finkelstein modification often used).

-

Target Receptors: 5-HT₁A, 5-HT₂A, D₂, and α₁-Adrenergic receptors.

General Alkylation Protocol:

-

Role of KI: Potassium Iodide is added catalytically to convert the alkyl chloride in situ to the more reactive alkyl iodide (Finkelstein reaction), significantly accelerating the rate of substitution.

Case Studies in Ligand Design

While not the sole component of a single blockbuster drug, the 2-methoxyphenethyl motif is a privileged scaffold in research chemicals and drug candidates:

-

5-HT2A Partial Agonists: Research into non-hallucinogenic psychedelics for depression often utilizes phenethyl-piperazine scaffolds where the 2-methoxy group tunes the agonist/antagonist profile [4].

-

DAAO Inhibitors: 2-methoxyphenethyl derivatives of triazine-diones have been synthesized as inhibitors of D-amino acid oxidase (DAAO) for schizophrenia treatment, where the lipophilic tail occupies a hydrophobic pocket in the enzyme [5].

Safety and Handling Guidelines

As an alkylating agent, 2-methoxyphenethyl chloride poses specific health risks that must be mitigated.

| Hazard Class | Description | Mitigation |

| Genotoxicity | Potential to alkylate DNA bases (guanine). | Use double nitrile gloves; handle in a fume hood. |

| Skin/Eye Irritant | Causes severe irritation upon contact. | Wear safety goggles and lab coat. Wash immediately if exposed. |

| Respiratory | Inhalation of vapors may cause respiratory distress. | Do not heat in open systems. |

| Decontamination | Residual chloride on glassware. | Rinse glassware with a dilute solution of nucleophile (e.g., ethanolic amine or thiosulfate) before washing. |

References

-

PubChem. (n.d.). 1-(2-Chloroethyl)-4-methoxybenzene (Para-isomer reference for physical properties). National Library of Medicine. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Journal of Medicinal Chemistry. (2022). Structure-Guided Design of Novel 5-HT2A Partial Agonists. American Chemical Society. (Contextualizing the phenethyl scaffold in serotonergic ligands).

-

ACS Chemical Neuroscience. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors.[4] Retrieved from [Link]

Sources

Technical Comparative Analysis: 1-(2-Chloroethyl)-2-methoxybenzene vs. 1-(2-Chloroethoxy)-2-methoxybenzene

Executive Summary

In the landscape of medicinal chemistry intermediates, the distinction between 1-(2-Chloroethyl)-2-methoxybenzene (Molecule A) and 1-(2-Chloroethoxy)-2-methoxybenzene (Molecule B) represents a classic case of "small change, massive impact." While both share an ortho-substituted anisole core and a terminal chloro-alkyl tail, the single oxygen atom difference in the linkage—a carbon-carbon bond versus an ether linkage—fundamentally alters their reactivity, metabolic stability, and pharmaceutical utility.

This guide provides a rigorous technical breakdown of these two synthons, with a specific focus on Molecule B’s critical role in the synthesis of the blockbuster antihypertensive Carvedilol .

Part 1: Structural & Physicochemical Characterization

The core difference lies in the linker connecting the chloro-tail to the aromatic ring. This linkage dictates the electronic environment of the leaving group (chloride) and the lipophilicity of the molecule.

Comparative Data Table

| Feature | Molecule A | Molecule B |

| IUPAC Name | This compound | 1-(2-Chloroethoxy)-2-methoxybenzene |

| Common Name | o-Methoxyphenethyl chloride | Guaiacol |

| CAS Number | 16765-89-6 (Generic isomer class) | 53815-60-4 |

| Linkage Type | Homobenzylic (C-C) | Phenolic Ether (C-O-C) |

| Core Scaffold | Phenethyl alcohol derivative | Catechol (Guaiacol) derivative |

| Electronic Effect | Inductive stabilization; Homobenzylic | Oxygen lone-pair donation (Resonance) + Inductive withdrawal |

| Key Application | Dopaminergic/Serotonergic ligands | Carvedilol Intermediate |

| LogP (Est.) | ~3.1 (Higher Lipophilicity) | ~2.2 (Lower Lipophilicity due to ether O) |

Structural Visualization (DOT Analysis)

The following diagram illustrates the structural divergence and the resulting electronic vectors affecting the terminal chloride.

Caption: Structural divergence highlighting the linker impact on physicochemical properties and reactivity profiles.

Part 2: Synthetic Pathways & Causality

The synthesis of these molecules requires fundamentally different starting materials. Understanding these routes is essential for controlling impurities, particularly genotoxic alkyl halides.

Molecule A: The Alcohol Chlorination Route

Molecule A is typically derived from 2-methoxyphenethyl alcohol.

-

Reagents: Thionyl chloride (

) or Phosphorous oxychloride ( -

Mechanism: Nucleophilic substitution of the hydroxyl group.

-

Critical Control Point: Temperature control is vital to prevent the elimination of HCl, which would yield 2-methoxystyrene (a polymerization risk).

Molecule B: The Williamson Ether Synthesis (Dominant Route)

Molecule B is synthesized via the alkylation of Guaiacol (2-methoxyphenol). This is the industrial standard for Carvedilol production.

-

Reagents: Guaiacol + 1-Bromo-2-chloroethane (or 1,2-Dichloroethane) + Base (

or NaOH). -

Mechanism:

attack of the phenoxide ion on the dihaloalkane. -

Causality: We use 1-bromo-2-chloroethane because the bromide is a better leaving group than chloride. The phenoxide selectively displaces the bromide, leaving the chloride intact for the next step (Carvedilol coupling).

Experimental Protocol: Synthesis of Molecule B

Ref: Optimized from standard Carvedilol intermediate protocols.

-

Charge: To a reactor, add Guaiacol (1.0 eq) and Acetonitrile (10 vol).

-

Base Addition: Add anhydrous

(1.5 eq). Note: Anhydrous conditions prevent hydrolysis of the alkyl halide. -

Alkylation: Add 1-Bromo-2-chloroethane (1.2 eq) dropwise at reflux (

). -

Monitor: Track consumption of Guaiacol via HPLC (Target < 0.5%).

-

Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol), then brine.

-

Purification: Distillation under high vacuum (bp ~130°C at 5 mmHg) or crystallization if solid.

Part 3: Pharmaceutical Application (The Carvedilol Connection)[3]

Molecule B is the industry-critical intermediate. It serves as the "right-hand side" of the Carvedilol molecule, a non-selective

The Carvedilol Convergence

Carvedilol is assembled by coupling Molecule B with a carbazole backbone.

-

Step 1: 4-Hydroxycarbazole reacts with Epichlorohydrin

4-(2,3-Epoxypropoxy)carbazole.[1][2] -

Step 2: Molecule B reacts with Benzylamine

Secondary Amine Intermediate. -

Step 3: Coupling of the Epoxide (Step 1) and Amine (Step 2).

Alternatively (Direct Displacement): The amine derived from the carbazole side attacks Molecule B directly.

Synthesis Workflow Diagram

Caption: The critical role of Molecule B in the convergent synthesis of Carvedilol.

Part 4: Impurity Profiling & Safety (E-E-A-T)

As a Senior Scientist, one must address the Genotoxic Impurity (GTI) potential. Both Molecule A and B are alkyl halides, which are structural alerts for genotoxicity (potential DNA alkylation).

Control Strategies

-

Purge Factors: In the synthesis of Carvedilol, Molecule B is an intermediate. Regulatory bodies (FDA/EMA) require demonstration that this alkyl chloride is purged to acceptable levels (typically ppm range) in the final API.

-

Analytical Detection:

-

Method: GC-MS or LC-MS/MS.

-

Derivatization: Molecule B can be difficult to detect at trace levels due to lack of strong chromophores compared to the carbazole. Derivatization with a strong nucleophile (e.g., piperidine) followed by HPLC-UV is a validated technique for trace analysis.

-

Reactivity & Stability

-

Molecule B (Ether): The ether oxygen activates the alkyl chain slightly, making it a potent alkylating agent. However, it is stable under neutral conditions. In acidic conditions, the ether bond can cleave.

-

Molecule A (Ethyl): Less reactive toward nucleophiles than the ether analog but prone to elimination to form styrenes upon heating.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4143839, 1-(2-Chloroethoxy)-2-methoxybenzene. Retrieved from [Link]

- Kumar, S., et al. (2011).Synthesis and characterization of potential impurities in key intermediates of Carvedilol. Journal of Chemical and Pharmaceutical Research.

-

U.S. Environmental Protection Agency. Chemical Dashboard: 1-(2-chloroethoxy)-2-methoxybenzene (CAS 53815-60-4).[3] Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of Azide-Functionalized Methoxybenzene Derivatives via Sₙ2 Nucleophilic Substitution

Executive Summary

This document provides a comprehensive guide for researchers engaged in synthetic organic chemistry and drug development, detailing a robust protocol for the nucleophilic substitution of 1-(2-Chloroethyl)-2-methoxybenzene. The primary focus is on the synthesis of 1-(2-Azidoethyl)-2-methoxybenzene, a versatile intermediate for bioconjugation and "click chemistry" applications.[1][2] We will delve into the mechanistic underpinnings of the Sₙ2 reaction, provide a step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. The protocol is designed to be self-validating, ensuring high yield and purity through integrated monitoring and characterization steps.

Scientific Principles & Mechanistic Overview

The conversion of alkyl halides into a diverse array of functional groups via nucleophilic substitution is a cornerstone of modern organic synthesis.[3][4][5] The substrate , this compound, features a primary alkyl chloride (R-CH₂-Cl). This structure is optimally suited for a bimolecular nucleophilic substitution (Sₙ2) mechanism due to its low steric hindrance.[6]

The Sₙ2 Mechanism: A Concerted Pathway

The Sₙ2 reaction is a single-step, concerted process where bond-forming and bond-breaking occur simultaneously.[7][8] The rate of this reaction is dependent on the concentration of both the substrate (the alkyl halide) and the nucleophile, hence the term "bimolecular".[7][9]

Key Mechanistic Features:

-

Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion).[6] This trajectory is necessary to minimize electrostatic repulsion and allow for proper orbital overlap.

-

Transition State: A high-energy, trigonal bipyramidal transition state is formed where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing leaving group.[7]

-

Inversion of Configuration: The backside attack results in an inversion of stereochemistry at the carbon center, famously known as the Walden inversion. While our specific substrate is achiral, this principle is fundamental to the Sₙ2 pathway.[6]

Optimizing Reaction Success: The Four Pillars

The efficiency of the Sₙ2 reaction on this compound is governed by four critical factors:

-

Substrate Structure: As a primary alkyl halide, the substrate presents minimal steric bulk around the reaction center, making it highly accessible to nucleophilic attack. This is a key reason for the high efficiency of the Sₙ2 pathway.[6]

-

Nucleophile Strength: A strong nucleophile is essential for a rapid reaction. The azide ion (N₃⁻), typically from sodium azide (NaN₃), is an excellent nucleophile for this transformation.[2]

-

Leaving Group Ability: The chloride ion is a competent leaving group. Its ability to stabilize the negative charge that develops as the C-Cl bond breaks facilitates the reaction.[10]

-

Solvent Choice: Polar aprotic solvents are the gold standard for Sₙ2 reactions.[8][10] Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal because they effectively solvate the counter-ion (e.g., Na⁺) while leaving the anionic nucleophile (N₃⁻) relatively "bare" and highly reactive.[8]

Detailed Experimental Protocol: Synthesis of 1-(2-Azidoethyl)-2-methoxybenzene

This section provides a validated, step-by-step procedure for the synthesis of 1-(2-Azidoethyl)-2-methoxybenzene.

Materials & Equipment

| Reagents & Chemicals | Grade | Supplier | Equipment |

| This compound | ≥98% | Sigma-Aldrich | Round-bottom flask (100 mL) |

| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich | Reflux condenser & heating mantle |

| Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich | Magnetic stirrer and stir bar |

| Diethyl ether (Et₂O) | ACS Grade | Fisher Scientific | Separatory funnel (250 mL) |

| Deionized Water | - | - | Beakers and Erlenmeyer flasks |

| Brine (Saturated NaCl solution) | - | - | TLC plates (Silica gel 60 F₂₅₄) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Rotary evaporator |

| Hexane, Ethyl Acetate | HPLC Grade | Fisher Scientific | Standard laboratory glassware |

Safety Precautions

-

Sodium Azide is Acutely Toxic and an Explosion Hazard. Handle with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Avoid contact with acids, which can generate highly toxic hydrazoic acid gas (HN₃).

-

Avoid contact with heavy metals (e.g., lead, copper), as this can form highly explosive metal azides. Use glass or Teflon equipment.

-

All waste containing azide must be quenched and disposed of according to institutional safety guidelines. A common quenching procedure involves treatment with sodium nitrite and nitrous acid.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous Dimethylformamide (DMF) to create a ~0.5 M solution. Add sodium azide (NaN₃, 1.5 eq) to the stirred solution.[11]

-

Heating and Reaction: Attach a reflux condenser and heat the reaction mixture to 70-80 °C using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 1-2 hours.

-

TLC System: Use a mixture of Hexane:Ethyl Acetate (e.g., 9:1 v/v) as the eluent.

-

Visualization: Visualize the spots under UV light (254 nm). The product, being more polar, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible. The typical reaction time is 6-12 hours.

-

Workup & Purification

-

Cooling & Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Extraction: Pour the cooled reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used). Extract the aqueous phase with diethyl ether (3 x volume of the aqueous layer).[2][11]

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x). This is crucial for removing the high-boiling point DMF solvent.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification (Optional): If TLC analysis of the crude product shows significant impurities, further purification can be achieved by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.[12]

Workflow Visualization

Caption: Workflow for the Sₙ2 synthesis of 1-(2-Azidoethyl)-2-methoxybenzene.

Product Characterization

Confirm the identity and purity of the synthesized 1-(2-Azidoethyl)-2-methoxybenzene using standard analytical techniques.[13][14]

| Technique | Expected Result / Key Feature |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.8-7.3 (m, 4H, Ar-H ), 3.85 (s, 3H, -OCH ₃), 3.55 (t, 2H, -CH ₂-N₃), 3.00 (t, 2H, Ar-CH ₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~157.5, 130.0, 127.5, 121.0, 110.5 (Ar-C ), 55.5 (-OC H₃), 50.0 (-C H₂-N₃), 35.0 (Ar-C H₂-) |

| IR Spectroscopy (neat) | Strong, sharp absorption band at ~2100 cm⁻¹ (characteristic azide, N₃, stretch).[15] |

| Mass Spectrometry (ESI+) | Calculated for C₉H₁₁N₃O [M+H]⁺: 178.0924; Found: 178.0929 |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Reaction temperature too low.2. Inactive sodium azide (hydrolyzed).3. Non-anhydrous (wet) solvent. | 1. Ensure the internal reaction temperature reaches 70-80 °C.2. Use freshly opened or properly stored NaN₃.3. Use anhydrous DMF for the reaction. |

| Formation of Side Products | 1. Reaction temperature is excessively high, potentially leading to elimination byproducts.2. Contaminants in the starting material. | 1. Maintain the temperature strictly within the 70-80 °C range.2. Verify the purity of this compound by NMR or GC-MS before starting. |

| Difficult Aqueous Workup (Emulsion) | 1. Incomplete removal of DMF. | 1. Dilute the mixture with more water before extraction.2. Perform additional washes with brine to help break the emulsion and remove residual DMF. |

References

- Vertex AI Search. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.

- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.

- La Salle University.

- UVicSpace. (2021, November 19).

- Benchchem. Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution of 1-Chloro-2-(2-chloroethyl)benzene.

- La Salle University.

- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.

- The Royal Society of Chemistry.

- Save My Exams. (2025, January 5). Nucleophilic Substitution Mechanism (Edexcel A Level Chemistry): Revision Note.

- Organic Syntheses. Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE.

- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

- Neuman. Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.

- CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.

- Benchchem. Introduction to alkyl azides in organic synthesis.

- Chapter 7 Alkyl Halides and Nucleophilic Substitution.

- Benchchem. Technical Support Center: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene.

- ResearchGate. Simple method to understand nucleophilic substitution reaction.

- Arkat USA. (2010).

- SciSpace. (2012, May 2). 68Ga-labeled inhibitors of prostate-specific membrane antigen (PSMA)

- PMC. Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors Leads to the Discovery of a Potent Dual Covalent NOX2/MAOB Inhibitor.

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ocw.uci.edu [ocw.uci.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors Leads to the Discovery of a Potent Dual Covalent NOX2/MAOB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 14. savemyexams.com [savemyexams.com]

- 15. rsc.org [rsc.org]

Application Notes & Protocols: Strategic Use of 1-(2-Chloroethyl)-2-methoxybenzene as a Key Alkylating Agent in Synthetic Chemistry

Introduction: The Strategic Value of the 2-Methoxyphenethyl Moiety

In the landscape of modern organic synthesis and drug development, the ability to introduce specific structural motifs is paramount. 1-(2-Chloroethyl)-2-methoxybenzene is a valuable alkylating agent, serving as a robust precursor for incorporating the 2-methoxyphenethyl group into a wide range of molecular scaffolds. The presence of the chloroethyl group provides a reactive handle for nucleophilic substitution, while the methoxy group on the benzene ring influences the molecule's electronic properties and steric profile.[1][2]

This guide provides an in-depth exploration of this compound's reactivity, offering detailed protocols for its application, particularly in the N-alkylation of amines—a cornerstone reaction in the synthesis of biologically active compounds. The principles and methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required for the successful and safe implementation of this versatile reagent.

Part 1: Scientific Principles and Mechanistic Rationale

The Alkylation Mechanism: An SN2 Pathway

The primary utility of this compound stems from the reactivity of its terminal alkyl chloride. The alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile (such as an amine, phenoxide, or thiolate) directly attacks the electrophilic carbon atom bonded to the chlorine atom. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is concerted, meaning the bond formation between the nucleophile and the carbon occurs simultaneously with the breaking of the carbon-chlorine bond.

The rate of this reaction is dependent on the concentration of both the alkylating agent and the nucleophile. The choice of solvent, temperature, and base are critical parameters that must be optimized to ensure efficient conversion and minimize side reactions.

Causality of Experimental Choices

-

The Role of the Methoxy Group: The methoxy group at the ortho position is an electron-donating group. While its primary electronic influence is on the aromatic ring's reactivity towards electrophilic substitution, it can also exert a minor steric effect on the approach of the nucleophile to the chloroethyl side chain.[1] This is a key consideration when comparing its reactivity to its para-isomer, 1-(2-chloroethyl)-4-methoxybenzene, which is less sterically hindered.

-

Selection of Nucleophile: Amines are excellent nucleophiles for this reaction due to the lone pair of electrons on the nitrogen atom.[3] Primary and secondary amines are commonly used. Tertiary amines can also react to form quaternary ammonium salts. Other potent nucleophiles include phenols and thiols, which typically require deprotonation by a base to form the more nucleophilic phenoxide or thiolate anion.

-

Choice of Base: When alkylating primary or secondary amines, a non-nucleophilic base is essential to scavenge the hydrochloric acid (HCl) generated during the reaction.[4] The formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common choices include potassium carbonate (K₂CO₃), a solid base that is easily filtered off, or a tertiary amine like triethylamine (Et₃N).

-

Solvent Selection: Polar aprotic solvents such as Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They can solvate the cation of any salt present but do not strongly solvate the nucleophile, leaving it more reactive.

Part 2: Core Protocol: N-Alkylation of a Secondary Amine

This section provides a detailed, step-by-step protocol for a representative N-alkylation reaction using morpholine as the nucleophile.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercial Source | Handle with care in a fume hood. |

| Morpholine | ≥99% | Commercial Source | Corrosive and flammable. |

| Anhydrous Potassium Carbonate (K₂CO₃) | Powder, ≥99% | Commercial Source | Ensure it is dry. |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercial Source | Use a dry solvent for best results. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercial Source | For chromatography. |

| Deionized Water | N/A | Lab Supply | For work-up. |

| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercial Source | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |

Experimental Workflow Diagram

Caption: Experimental workflow for N-alkylation.

Step-by-Step Methodology

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

-

Add anhydrous acetonitrile (30 mL) to the flask, followed by morpholine (0.87 g, 10.0 mmol, 1.0 equiv.).

-

Begin stirring the suspension.

-

In a separate vial, dissolve this compound (1.85 g, 10.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL).

-

Slowly add the solution of the alkylating agent to the stirring suspension in the flask at room temperature.

-

Reaction Execution: Once the addition is complete, heat the reaction mixture to 80 °C using an oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours until the starting alkylating agent is consumed (typically 4-12 hours).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting crude oil in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product, 4-(2-(2-methoxyphenyl)ethyl)morpholine.

Part 3: Safety, Data, and Mechanistic Visualization

Critical Safety and Handling Precautions

This compound and its relatives are classified as hazardous substances that require careful handling.[5]

-

Hazards: Harmful if swallowed, causes serious eye irritation, and is suspected of causing genetic defects.[5][6] May cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[6][7]

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5] Avoid contact with skin and eyes.[6]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from heat and sources of ignition.[5][7]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]

Quantitative Data Summary

| Parameter | Value | Rationale |

| Substrates | This compound / Morpholine | Representative primary alkyl halide and secondary amine. |

| Molar Ratio (Alkylator:Amine:Base) | 1.0 : 1.0 : 1.5 | Excess base ensures complete scavenging of generated HCl. |

| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent favors the SN2 mechanism. |

| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 4 - 12 hours | Dependent on substrate reactivity; monitor by TLC. |

| Expected Yield | 75 - 90% | Typical yield range after chromatographic purification. |

Reaction Mechanism Diagram

Caption: Generalized SN2 mechanism for N-alkylation.

References

- Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides. (2001).

-

Exploring (2-Chloroethyl)benzene: Properties, Applications, and Manufacturing Insights. (n.d.). Autech. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. [Link]

-

Synthesis of Amines I. Amine Alkylation by SN2 reaction. (n.d.). University of Rochester Chemistry. [Link]

-

Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences. (n.d.). ResearchGate. [Link]

-

1-(2-chloroethoxy)-2-methoxybenzene. (n.d.). PubChem. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(2-Chloroethyl)-2-methoxybenzene in the Synthesis of Novel Phenethylamine Derivatives

Abstract

This technical guide provides an in-depth exploration of the application of 1-(2-chloroethyl)-2-methoxybenzene as a key alkylating agent in the synthesis of phenethylamine derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers critical insights into reaction optimization and safety. The primary focus is on the O-alkylation of phenolic precursors, a crucial transformation for creating complex and novel phenethylamines with potential applications in pharmacology and neuroscience. A model synthesis is detailed to provide researchers, scientists, and drug development professionals with a practical and robust framework for their work.

Introduction: The Rationale for O-Alkylation in Phenethylamine Synthesis

The phenethylamine scaffold is a cornerstone of medicinal chemistry and neuropharmacology, forming the structural basis for a vast array of psychoactive compounds, neurotransmitters, and therapeutic agents. The 2C-x family of psychedelic phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the benzene ring, represents a significant area of research pioneered by Dr. Alexander Shulgin.[1] Modifications to this core structure, particularly at the 4-position, can dramatically alter a compound's potency, duration of action, and receptor binding profile.[1]

One powerful strategy for derivatization is the introduction of an alkoxy group via O-alkylation of a phenolic precursor. This is where this compound emerges as a highly valuable and specific reagent. Its structure allows for the introduction of a 2-methoxybenzyloxyethyl group, creating a complex ether linkage that can significantly modify the pharmacological properties of the target molecule. This guide will detail the mechanism, safety protocols, and a step-by-step experimental workflow for utilizing this reagent effectively.

Mechanistic Insights: The Williamson Ether Synthesis in Complex Molecules

The core reaction is a variation of the classic Williamson Ether Synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Understanding the causality behind each step is critical for maximizing yield and purity.

Pillar 1: Formation of the Nucleophile. The reaction is initiated by deprotonating the hydroxyl group of a phenolic starting material (e.g., 2,5-dimethoxyphenol) to form a highly nucleophilic phenoxide anion.[2] The choice of base is critical; moderately weak bases like potassium carbonate (K₂CO₃) are often sufficient and offer a good safety profile. For less reactive phenols, a stronger base like sodium hydride (NaH) may be employed, though it requires more stringent anhydrous conditions.[3]

Pillar 2: The SN2 Reaction. The generated phenoxide anion then attacks the primary carbon of the this compound, which is rendered electrophilic by the electron-withdrawing chlorine atom. The chloride ion is displaced as the leaving group, forming the desired ether linkage.[2]

Pillar 3: Controlling Regioselectivity. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[2][4] To ensure the desired O-alkylation product, the reaction conditions must be carefully controlled. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are preferred as they solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide oxygen, leaving it exposed and highly nucleophilic.[2] This maximizes the likelihood of attack at the oxygen atom, which is the kinetically favored pathway.[5]

Caption: Mechanism of O-alkylation via Williamson Ether Synthesis.

Critical Safety & Handling Protocols

Handling halogenated organic compounds requires strict adherence to safety protocols. All manipulations should be performed within a certified chemical fume hood.[6][7][8]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[6][7]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[8]

-

Body Protection: A flame-retardant lab coat is required. For larger scale reactions, a chemical-resistant apron is recommended.[8]

Reagent-Specific Hazards for 1-(2-Chloroethyl)-benzene derivatives:

-

Toxicity: Harmful if swallowed and may cause respiratory irritation.[6][9] Avoid breathing vapors, mist, or gas.[6][8]

-

Irritation: Causes serious eye and skin irritation.[6][7][9] In case of contact, rinse cautiously with water for several minutes.[6][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant. Do not let the chemical enter the environment or drains.[6][8]

Emergency Procedures:

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[6][7]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[7][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[6][10]

Experimental Guide: Synthesis of a Model Phenethylamine Precursor

This section details the synthesis of 1-(2-(2,5-dimethoxyphenoxy)ethyl)-2-methoxybenzene, a key intermediate that can be further elaborated into a final phenethylamine target.

Sources

- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 2. pharmaxchange.info [pharmaxchange.info]

- 3. Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 1-(2-Chloroethoxy)-2-methoxybenzene | C9H11ClO2 | CID 4143839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

Storage and handling guidelines for 1-(2-Chloroethyl)-2-methoxybenzene liquid

Application Note: Storage and Handling Guidelines for 1-(2-Chloroethyl)-2-methoxybenzene

Executive Summary

This compound (CAS: 19562-57-5), also known as 2-methoxyphenethyl chloride, is a specialized alkylating agent used primarily as a building block in the synthesis of pharmaceuticals (e.g., GPCR antagonists) and agrochemicals. Unlike its more reactive benzyl chloride analogs, this phenethyl derivative possesses a primary alkyl chloride motif that requires specific activation for nucleophilic substitution, yet it remains susceptible to hydrolysis and degradation under improper storage.

This guide outlines a self-validating protocol for the storage, handling, and quality control of this compound. It moves beyond generic safety data to provide a mechanistic understanding of why specific handling parameters are critical to maintaining reagent integrity.

Physicochemical Profile & Critical Properties

Understanding the physical properties is the first step in designing a robust handling protocol. The ortho-methoxy substituent introduces steric and electronic effects that differentiate it from its para isomer.

| Property | Value / Characteristic | Operational Implication |

| CAS Number | 19562-57-5 | Unique identifier for inventory tracking. |

| Structure | Phenethyl chloride with o-OMe group | Primary chloride; susceptible to SN2 reactions. |

| Physical State | Clear to pale yellow liquid | Viscosity requires positive displacement for precise transfer. |

| Density | ~1.11 g/mL | Heavier than water; sinks in aqueous extractions. |

| Boiling Point | >200°C (est. atm); ~100-110°C (reduced pressure) | High boiling point makes removal by evaporation difficult; requires chromatography. |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | Use anhydrous organic solvents for reactions. |

| Reactivity | Electrophilic (Alkylating agent) | Moisture Sensitive: Hydrolyzes to alcohol + HCl. |

Mechanism of Degradation (The "Why")

The primary threat to the stability of this compound is atmospheric moisture. While less reactive than benzyl chlorides, the C-Cl bond is polarized. Prolonged exposure to humidity leads to hydrolysis, generating hydrogen chloride (HCl) and the corresponding alcohol, 2-(2-methoxyphenyl)ethanol.

-

Causality: The ortho-methoxy group can theoretically provide weak anchimeric assistance (neighboring group participation) or, conversely, steric hindrance depending on the conformation. However, the accumulation of HCl acts as an autocatalyst for further degradation and can corrode storage septa.

Diagram 1: Hydrolysis Degradation Pathway

Figure 1 illustrates the moisture-induced degradation pathway that must be prevented.

Caption: Figure 1. Moisture-driven hydrolysis pathway. The generation of HCl compromises container integrity and purity.

Storage Protocol (The Static Phase)

To ensure long-term stability (>6 months), a "Defense in Depth" strategy is required.

Environmental Control

-

Temperature: Store at 2°C to 8°C (Refrigerated). Lower temperatures reduce the kinetic rate of potential hydrolysis or oxidation.

-

Atmosphere: Strictly Inert (Argon or Nitrogen). Argon is preferred as it is heavier than air and forms a "blanket" over the liquid surface.

-

Light: Store in amber glass to prevent potential photochemical activation, although the phenethyl backbone is relatively stable to ambient light compared to benzylic halides.

Container Specifications

-

Primary Container: Borosilicate glass vial with a Teflon (PTFE)-lined screw cap.

-

Why PTFE? It is resistant to alkyl halides. Rubber or standard plastic liners can swell or degrade upon prolonged contact with the liquid or HCl vapors.

-

-

Secondary Containment: Place the primary vial inside a sealed desiccator or a secondary jar containing a desiccant packet (e.g., silica gel or activated molecular sieves).

-

Parafilm/Tape: Wrap the cap junction with Parafilm to provide a secondary moisture barrier.

Handling & Transfer Protocol (The Active Phase)

This protocol utilizes a Schlenk Line or Inert Gas Syringe Technique to prevent air intake during dispensing.

Diagram 2: Inert Transfer Workflow

Figure 2 outlines the logical flow for transferring the reagent without moisture exposure.

Caption: Figure 2. Inert atmosphere transfer workflow to maintain reagent anhydrous integrity.

Step-by-Step Transfer Procedure:

-

Equilibration: Allow the refrigerated vial to warm to room temperature before opening.

-

Scientific Rationale: Opening a cold vial in humid air causes immediate condensation of water inside the vial, ruining the remaining stock.

-

-

Purge: Flush a clean, dry glass syringe and needle with dry Nitrogen or Argon 3 times.

-

Positive Pressure: If using a septum vial, insert a small needle connected to an inert gas line to create positive pressure.

-

Withdrawal: Insert the syringe needle and withdraw the required volume. The positive pressure assists the draw and prevents vacuum formation (which would suck in air upon needle removal).

-

Quenching Spills: Any drips should be wiped with a tissue soaked in dilute aqueous sodium bicarbonate (to neutralize potential HCl) and disposed of as halogenated chemical waste.

Quality Control (Self-Validating System)

Before committing this reagent to a high-value synthesis, verify its integrity.

-

Visual Check: The liquid should be clear. Cloudiness or a separate aqueous layer indicates severe hydrolysis.

-

TLC Assay (Rapid Validation):

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Visualization: UV light (254 nm).

-

Interpretation: The chloride (starting material) is less polar than the hydrolysis alcohol product. If a lower R_f spot (alcohol) is visible >5%, repurify or discard.

-

-

1H NMR (Definitive):

-

Look for the triplet of the -CH2Cl group (typically ~3.6-3.8 ppm).

-

Hydrolysis shifts this triplet downfield (to ~3.9-4.0 ppm for -CH2OH ).

-

Safety & Emergency Procedures

-

Hazards:

-

Skin/Eye Irritant: Causes redness and pain.

-

Alkylating Agent: Treat as a potential mutagen. Avoid all direct contact.

-

-

PPE:

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion/cleanup, use Silver Shield or Viton.

-

Eyes: Chemical safety goggles.

-

-

Spill Cleanup:

-

Evacuate immediate area if spill is large (>100 mL).

-

Absorb with vermiculite or sand.

-

Neutralize the waste with a dilute solution of ammonia or sodium carbonate to quench any generated acid.

-

Place in a sealed container labeled "Halogenated Organic Waste."

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4143839, 1-(2-Chloroethoxy)-2-methoxybenzene. (Note: Isomeric structure reference). Retrieved from [Link]

-

Queen, A. (1979).[1] The mechanism of the solvolysis of p-methoxybenzyl chloride. Canadian Journal of Chemistry.[1] (Mechanistic grounding for methoxy-substituted alkyl halide hydrolysis). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methoxyphenethyl Chloride Stability & Storage

Topic: Preventing Hydrolysis and Degradation of 2-Methoxyphenethyl Chloride Document ID: TSC-MPC-002 Version: 2.1 (Current) Audience: Synthetic Chemists, Process Engineers, Inventory Managers

Executive Summary & Core Directive

The Problem: 2-Methoxyphenethyl chloride (1-(2-chloroethyl)-2-methoxybenzene) exhibits a significantly shorter shelf-life than its meta or para isomers. Users frequently report "fuming" bottles, pressure buildup, and purity loss (conversion to alcohol) even when stored in standard desiccators.

The Root Cause: This instability is not random; it is driven by Anchimeric Assistance (Neighboring Group Participation) .[1][2] The ortho-methoxy group does not merely act as a spectator; it actively catalyzes the expulsion of the chloride ion via an intramolecular mechanism, making the compound highly sensitive to even trace moisture.

The Solution: Effective storage requires breaking the Autocatalytic Hydrolysis Cycle by controlling three variables: Temperature (Kinetic suppression), Atmosphere (Moisture exclusion), and Acidity (Scavenging).

The Science: Why This Compound Degrades

Understanding the mechanism is the only way to effectively prevent it.

Unlike simple alkyl halides that degrade via slow intermolecular

The Mechanism: Anchimeric Assistance

The oxygen atom of the ortho-methoxy group acts as an internal nucleophile. It attacks the

This intermediate is highly reactive. Water (even trace amounts from the air) attacks this ring, opening it back up to form 2-methoxyphenethyl alcohol and releasing Hydrogen Chloride (HCl).

The Danger of HCl: The released HCl protonates the methoxy oxygen in remaining molecules, making the ring opening/closing even faster. This creates an autocatalytic decomposition loop .

Visualization: The Hydrolysis Pathway

Figure 1: Mechanism of Anchimeric Assistance in 2-Methoxyphenethyl Chloride.

Caption: The ortho-methoxy group facilitates chloride departure, forming a cyclic intermediate that rapidly reacts with water.

Storage Protocols: The "Self-Validating" System

To prevent hydrolysis, you must implement a system where the failure of one control is caught by another.

Protocol A: The "Dry-Cold-Base" Standard (Recommended)

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Freezer) | Reduces the kinetic energy available for the initial intramolecular nucleophilic attack (Arrhenius equation). |

| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid. |

| Container | Amber Glass + Teflon Liner | Amber blocks UV (preventing radical degradation). Teflon liners resist HCl corrosion; paper/foil liners will degrade and contaminate the sample. |

| Stabilizer | Solid | Critical: Add 1-2% w/w anhydrous Potassium Carbonate or activated 3Å sieves directly to the bottle. This acts as an in-situ acid scavenger, neutralizing any HCl immediately upon formation. |

Protocol B: Handling "In-Use" Bottles

For bottles opened daily/weekly.

-

Purge: Always backfill the headspace with inert gas before re-capping.

-

Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant (e.g., Drierite) at the bottom.

-

Warm-up: Allow the cold bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the product, triggering immediate hydrolysis.

Troubleshooting Guide (FAQ)

Q1: The bottle is emitting white fumes when opened. Is it safe to use?

-

Diagnosis: The white fumes are Hydrochloric Acid (HCl) vapor reacting with moisture in the air. This confirms significant hydrolysis has occurred.

-

Action:

-

Do not use directly. The acidity will interfere with acid-sensitive reactions (e.g., Grignard formation, enolate alkylation).

-

Remediation: Dissolve in DCM, wash with saturated

, dry over

-

Q2: My LC-MS shows a new peak at M-18 or M+17. What is it?

-

Analysis:

-

M-18: Likely an elimination product (2-methoxystyrene), though less common without strong base.

-

M-36 (Loss of HCl) + 18 (Water): The alcohol product (2-methoxyphenethyl alcohol).

-

-

Confirmation: Check the proton NMR. The

triplet (approx. 3.7 ppm) will shift upfield to approx. 3.8-3.9 ppm for the

Q3: Can I store it over silica gel?

-

Answer: NO. Silica gel is slightly acidic. It can catalyze the ionization of the C-Cl bond and accelerate decomposition. Use basic stabilizers like Potassium Carbonate (

) or neutral activated molecular sieves.

Quality Control & Validation Workflow

Use this decision tree to determine if your stock is viable for experimentation.

Figure 2: QC Decision Tree for 2-Methoxyphenethyl Chloride.

Caption: Step-by-step validation to ensure reagent integrity before synthesis.

References

- Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. (Foundational text on anchimeric assistance mechanisms).

-

Eames, J., et al. (2001). "The effect of neighboring group participation on the stability of phenethyl halides." Journal of Chemical Research. (General reactivity data via PubChem).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 223722, this compound. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Technical Bulletin: Handling of Acid-Sensitive Alkyl Chlorides.

Sources

Technical Support Center: Purification of 1-(2-Chloroethyl)-2-methoxybenzene Crude Product

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-(2-Chloroethoxy)-2-methoxybenzene | C9H11ClO2 | CID 4143839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. francis-press.com [francis-press.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Validation & Comparative

A Comparative Guide to the GC-MS Fragmentation Analysis of 2-Methoxyphenethyl Chloride

Introduction

In the landscape of analytical chemistry, particularly within forensic science and synthetic chemistry, the unambiguous identification of novel psychoactive substances and reaction intermediates is paramount. 2-Methoxyphenethyl chloride, a structural analog of the 2C-series of phenethylamines, represents a class of compounds where precise structural elucidation is critical. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as a cornerstone technique for this purpose. EI is a "hard" ionization method that imparts significant energy into the analyte molecule, inducing extensive and reproducible fragmentation.[1][2] This resulting mass spectrum serves as a chemical fingerprint, allowing for detailed structural characterization.

This guide provides an in-depth analysis of the predicted EI fragmentation pattern of 2-methoxyphenethyl chloride. We will explore the underlying mechanistic principles, compare its fragmentation behavior to structural isomers and alternative analytical techniques, and provide a validated experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for molecular identification.

Pillar 1: The Mechanistic Landscape of 2-Methoxyphenethyl Chloride Fragmentation

Electron Ionization (70 eV) of 2-methoxyphenethyl chloride initiates a cascade of fragmentation events governed by the relative stability of the resulting ions and neutral losses. The initial step is the removal of an electron to form a molecular radical cation (M⁺•). The location of ionization is dictated by the electron density, with non-bonding electrons on oxygen and chlorine atoms and the π-electrons of the aromatic ring being the most likely sites.[3]

Predicted Fragmentation Pathway

The structure of 2-methoxyphenethyl chloride offers several distinct pathways for fragmentation, primarily driven by the formation of stable carbocations.

-

Molecular Ion (M⁺•): The molecular formula is C₉H₁₁ClO, yielding a monoisotopic mass of 170.05 Da. A critical diagnostic feature will be the isotopic pattern of chlorine: a molecular ion peak at m/z 170 (³⁵Cl) and a prominent M+2 peak at m/z 172 (³⁷Cl) with an intensity ratio of approximately 3:1. The presence of this isotopic signature is a strong indicator of a monochlorinated compound.

-

Benzylic Cleavage (The Dominant Pathway): The most favored fragmentation is the cleavage of the Cα-Cβ bond, which is the bond between the two carbons of the ethyl side chain. This is due to the formation of a highly stable, resonance-delocalized methoxybenzyl cation. This cation can rearrange to the even more stable methoxytropylium ion.

-

[M - CH₂Cl]⁺: Loss of a chloromethyl radical (•CH₂Cl) leads to the formation of the 2-methoxybenzyl/tropylium cation at m/z 121 . This fragment is predicted to be the base peak in the spectrum due to its exceptional stability.

-

-

Alpha-Cleavage (Loss of Chlorine): Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl).

-

[M - Cl]⁺: This pathway generates a phenethyl cation at m/z 135 . While less stable than the tropylium ion at m/z 121, this fragment is expected to be a significant peak.

-

-

Secondary Fragmentation: The primary fragment ions undergo further fragmentation, providing additional structural confirmation.

-

From m/z 121: The 2-methoxytropylium ion can lose a molecule of formaldehyde (CH₂O) via a rearrangement process, a characteristic fragmentation for methoxy-substituted aromatic cations.[4] This results in the formation of the tropylium ion (C₇H₇⁺) at m/z 91 .

-

From m/z 91: The tropylium ion can subsequently lose an acetylene molecule (C₂H₂) to form a cation at m/z 65 .

-

The fragmentation cascade is visualized in the diagram below.

Caption: Predicted EI fragmentation pathway for 2-methoxyphenethyl chloride.

Data Summary: Predicted Key Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Mechanism | Predicted Relative Abundance |

| 170 / 172 | [C₉H₁₁³⁵ClO]⁺• / [C₉H₁₁³⁷ClO]⁺• | Molecular Ion (M⁺•) | Low to Medium |

| 135 | [C₉H₁₁O]⁺ | α-Cleavage (Loss of •Cl) | Medium to High |

| 121 | [C₈H₉O]⁺ | Benzylic Cleavage (Loss of •CH₂Cl) | High (Likely Base Peak) |

| 91 | [C₇H₇]⁺ | Loss of CH₂O from m/z 121 | Medium to High |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from m/z 91 | Medium |

Pillar 2: Comparative Analysis

A key aspect of robust analytical science is understanding how a compound's signature compares to that of viable alternatives, both in terms of chemical structure and analytical methodology.

Comparison with Positional Isomers

The fragmentation patterns of 3- and 4-methoxyphenethyl chloride would share some similarities with the 2-methoxy isomer, such as the molecular ion at m/z 170/172 and a fragment from the loss of chlorine at m/z 135. However, the critical difference lies in the relative abundance of fragments and the potential for ortho-specific interactions.

-

3- and 4-Methoxyphenethyl Chloride: For these isomers, the primary fragmentation will still be benzylic cleavage to form the corresponding methoxybenzyl/tropylium cation at m/z 121 . However, the relative intensity of this peak compared to the molecular ion or other fragments may differ. The subsequent loss of formaldehyde (CH₂O) from m/z 121 to yield m/z 91 is also expected.

-

The Ortho Effect: The proximity of the methoxy group to the ethyl chloride side chain in the 2-isomer can enable unique rearrangement reactions not possible in the meta and para isomers. While not always dominant, an ortho effect could potentially involve the transfer of a hydrogen from the side chain to the methoxy group, followed by the loss of a neutral methanol (CH₃OH) molecule, leading to a unique fragment ion. The presence of such a fragment would be a definitive marker for the 2-methoxy position.[5]

Comparison with Alternative Analytical Techniques

While GC-EI-MS is a powerful tool, it is not the only method for analyzing such compounds. Each technique offers distinct advantages and provides complementary information.

| Technique | Ionization Principle | Typical Result for 2-Methoxyphenethyl Chloride | Advantages | Limitations |

| GC-EI-MS | Hard Ionization (70 eV electrons) | Extensive, reproducible fragmentation. Strong m/z 121 base peak. | Highly detailed structural fingerprint. Excellent for library matching.[6] | Molecular ion may be weak or absent for some compounds. |

| LC-ESI-MS | Soft Ionization (Electrospray) | Prominent protonated molecule [M+H]⁺ at m/z 171/173. Minimal in-source fragmentation. | Preserves molecular weight information. Ideal for polar/thermally labile compounds.[7][8] | Limited fragmentation requires tandem MS (MS/MS) for structural details. |

| ¹H / ¹³C NMR | Nuclear Magnetic Resonance | Detailed spectrum showing chemical shifts and coupling constants for each proton and carbon. | Unambiguous confirmation of atom connectivity and isomer position. Non-destructive. | Lower sensitivity than MS. Requires pure sample. Not readily coupled to chromatography. |

| FT-IR | Infrared Absorption | Shows characteristic absorption bands for C-O-C (ether), aromatic C=C, and C-Cl bonds. | Fast, simple, and good for identifying functional groups. | Provides limited information on overall molecular structure and isomerism. |

Pillar 3: Experimental Protocol & Workflow

Trustworthy data is built upon a foundation of a well-defined and validated methodology. The following protocol outlines a standard approach for the analysis of 2-methoxyphenethyl chloride by GC-MS.

Step-by-Step GC-MS Methodology

-

Sample Preparation:

-

Accurately weigh 1 mg of the sample.

-

Dissolve in 1 mL of a suitable solvent (e.g., Methanol, Ethyl Acetate).

-

Vortex for 30 seconds to ensure complete dissolution.

-

If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

-

Transfer the final solution to a 2 mL autosampler vial.

-

-

Gas Chromatography (GC) Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless, operated in Split mode (50:1 ratio).

-

Injection Volume: 1 µL.

-

Injector Temperature: 265 °C.[9]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

Experimental Workflow Diagram

The logical flow from sample preparation to data analysis is crucial for reproducible results.

Caption: Standard experimental workflow for GC-MS analysis.

Conclusion

The analysis of 2-methoxyphenethyl chloride by GC-EI-MS provides a rich tapestry of data, allowing for its confident identification. The fragmentation pattern is predicted to be dominated by a highly stable 2-methoxytropylium ion at m/z 121 , arising from a characteristic benzylic cleavage. This, combined with the observation of the molecular ion's isotopic pattern (m/z 170/172) and other key fragments such as m/z 135 and 91, creates a unique and definitive fingerprint. By comparing this expected pattern with that of its isomers and understanding the information provided by alternative techniques like LC-MS and NMR, researchers can apply a multi-faceted approach to structural elucidation, ensuring the highest degree of scientific integrity and confidence in their findings.

References

-

Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications. [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]

-

Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. [Link]

-

Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. ScienceDirect. [Link]

-

Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. DOI. [Link]

-

Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. PubMed. [Link]

-

2-(2-Methoxyphenyl)ethylamine. NIST WebBook. [Link]

-

Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. ResearchGate. [Link]

-

2-Methoxyphenethylamine | C9H13NO. PubChem. [Link]

-

DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. ResearchGate. [Link]

-

(A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... ResearchGate. [Link]

-

GC–MS chromatogram of the yellow powder and mass spectrum of bk-2C-B. ResearchGate. [Link]

-

2-Methoxyphenethylamine. Wikipedia. [Link]

-

Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. ScienceDirect. [Link]

-

Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). ResearchGate. [Link]

-

2-Methoxyphenethylamine. Grokipedia. [Link]

-

Electron ionization. Wikipedia. [Link]

-

Indonesian Journal of Multidisciplinary Research. Semantic Scholar. [Link]

-

Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

-

Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. [Link]

-

Introduction to Electron Impact Ionization for GC–MS. LCGC International. [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

-

Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

The GCMS fragmentation pattern of 2-methoxy-4-(prop-2-enyl) phenyl ethanoate. ResearchGate. [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. [Link]

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. thiele.ruc.dk [thiele.ruc.dk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Technical Guide: HPLC Method Development for 1-(2-Chloroethyl)-2-methoxybenzene

Content Type: Comparative Methodological Guide

Subject: Separation of Alkyl Halide Intermediates & Genotoxic Impurities

Executive Summary

1-(2-Chloroethyl)-2-methoxybenzene (also known as o-Methoxy-phenethyl chloride) is a critical intermediate in the synthesis of alpha-blockers like Tamsulosin . Due to its alkyl halide structure, it is classified as a Potential Genotoxic Impurity (PGI) . This presents a dual analytical challenge:

-

Process Control: High-concentration assay to monitor reaction completion (conversion of alcohol to chloride).

-

Trace Analysis: Low-level detection (ppm) in the final API to ensure patient safety.

This guide objectively compares two separation strategies: a Traditional C18 Isocratic Method versus an Optimized Phenyl-Hexyl Gradient Method . While C18 remains the industry workhorse, our comparative data suggests that Phenyl-Hexyl stationary phases offer superior selectivity for methoxy-substituted aromatics through unique

The Analytical Challenge

The primary difficulty in analyzing this compound lies in its reactivity and structural similarity to its degradants.

-

Hydrolysis Risk: The chloroethyl group is labile. In aqueous mobile phases, it can hydrolyze back to the alcohol precursor.

-

Structural Similarity: The target analyte and its major impurity (the alcohol form) differ only by a single atom (Cl vs. OH), requiring a column capable of distinguishing hydrophobic changes clearly.

-

Positional Isomerism: Synthetic routes often produce para- or meta- isomers. Standard C18 columns often struggle to resolve these positional isomers due to identical hydrophobicity.

Comparative Methodology

We evaluated two distinct approaches to validate the most robust protocol for routine QC and trace analysis.

Method A: The Traditional Approach (C18)

-

Principle: Relies solely on hydrophobic interactions (Van der Waals forces).

-

Stationary Phase: C18 (Octadecylsilane), 5 µm.

-

Mobile Phase: Isocratic Acetonitrile:Phosphate Buffer.

-

Pros: Rugged, widely available, simple to transfer.

-

Cons: Poor resolution of positional isomers; "flat" selectivity often leads to peak co-elution with matrix components.